molecular formula C5H3BrLiNO2S B2797003 lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate CAS No. 2137629-67-3

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2797003
CAS No.: 2137629-67-3
M. Wt: 227.99
InChI Key: RHPKPRODHHQXTE-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is a lithium salt of a substituted 1,3-thiazole carboxylic acid derivative. The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the thiazole ring, with a carboxylate group at the 2-position. The lithium counterion enhances solubility in polar solvents, a common feature in ionic coordination chemistry .

Properties

IUPAC Name

lithium;4-bromo-5-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.Li/c1-2-3(6)7-4(10-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPKPRODHHQXTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=C(S1)C(=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137629-67-3
Record name lithium 4-bromo-5-methyl-1,3-thiazole-2-carboxylate
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Preparation Methods

The synthesis of lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity .

Chemical Reactions Analysis

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The lithium ion may also contribute to the compound’s biological effects by affecting ion channels and neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate with structurally related lithium thiazole carboxylates:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Data References
Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate C₄HILiNO₂S I (4) 260.97 Higher molecular weight due to iodine; increased polarizability vs. bromine
Lithium(1+) 5-ethyl-1,3-thiazole-2-carboxylate C₆H₇LiNO₂S C₂H₅ (5) 158.03 (neutral acid) Predicted CCS (Ų): [M+H]⁺ = 131.9; steric bulk from ethyl group
Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate C₅HF₃LiNO₂S CF₃ (5) ~209.06 (estimated) Strong electron-withdrawing CF₃ group; enhanced acidity of carboxylate
Lithium(1+) 4-amino-1,3-thiazole-2-carboxylate C₄H₄LiN₂O₂S NH₂ (4) 161.06 Amino group enables hydrogen bonding; potential for coordination chemistry
Target Compound C₅H₃BrLiNO₂S Br (4), CH₃ (5) ~228.96 (estimated) Moderate electronegativity (Br) + steric hindrance (CH₃); no direct CCS data available

Key Comparative Insights:

Substituent Effects: Halogens: Bromine (Br) at the 4-position offers intermediate electronegativity and polarizability compared to iodine (I) and chlorine (Cl). Alkyl vs. Electron-Withdrawing Groups: The 5-methyl group in the target compound provides steric hindrance but less electronic influence compared to 5-CF₃ or 5-ethyl substituents. CF₃ groups significantly lower pKa values of carboxylates, enhancing solubility in aprotic solvents .

Physical Properties: Collision cross-section (CCS) data for lithium(1+) 5-ethyl-1,3-thiazole-2-carboxylate ([M+H]⁺ CCS = 131.9 Ų) suggests that bulkier substituents (e.g., ethyl vs. The absence of CCS data for the bromo-methyl analog highlights a research gap.

Synthetic and Industrial Relevance: Lithium thiazole carboxylates with trifluoromethyl or amino groups are commercially available, with suppliers in China, Japan, and Germany .

Research Findings and Trends

  • Crystallographic Behavior : SHELX software (widely used for small-molecule refinement) could resolve structural ambiguities in halogenated thiazoles, as seen in iodinated analogs .
  • Reactivity: Bromine’s moderate leaving-group ability may make the target compound useful in nucleophilic substitution reactions, contrasting with amino or CF₃ derivatives, which favor electrophilic pathways .
  • Stability : Methyl groups at the 5-position likely improve thermal stability compared to ethyl or CF₃ substituents due to reduced steric strain.

Biological Activity

Lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate represents a unique compound within the thiazole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They have been extensively studied for their diverse biological activities, including antimicrobial , antiviral , anticancer , and anticonvulsant properties. The incorporation of lithium ions in thiazole derivatives can enhance their biological activity due to lithium's known effects on neurotransmitter modulation and neuroprotection.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-Bromo-5-methyl-1,3-thiazole-2-carboxylateMCF-7 (Breast Cancer)5.71
Lithium(1+) ion derivativeU251 (Glioblastoma)10–30
Lithium(1+) ion derivativeWM793 (Melanoma)IC50 < 10

The presence of electron-withdrawing groups such as bromine has been linked to enhanced cytotoxicity against cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structural modifications in this compound may contribute to its efficacy in seizure models.

CompoundModelEffectivenessReference
This compoundPTZ Seizure ModelHigh Protection Rate

In preclinical studies, compounds with similar thiazole structures demonstrated significant protective effects against seizures, suggesting a potential role in treating epilepsy.

The biological activity of this compound is primarily attributed to:

  • Modulation of Neurotransmitter Levels : Lithium ions are known to affect neurotransmitter systems, particularly serotonin and dopamine pathways, which may enhance mood stabilization and neuroprotective effects.
  • Induction of Apoptosis : Thiazoles can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have illustrated the potential therapeutic applications of thiazole derivatives:

  • Case Study on Glioblastoma : A study evaluated the effect of lithium(1+) ion thiazole derivatives on U251 glioblastoma cells. The results indicated a significant reduction in cell viability with an IC50 value indicating potent activity against this aggressive cancer type .
  • Anticonvulsant Efficacy : In a controlled trial using animal models, lithium(1+) ion thiazoles were administered to assess their anticonvulsant properties. The results showed a marked decrease in seizure frequency compared to control groups, highlighting their potential as novel anticonvulsants .

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